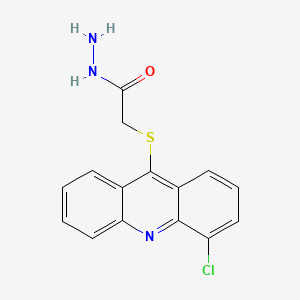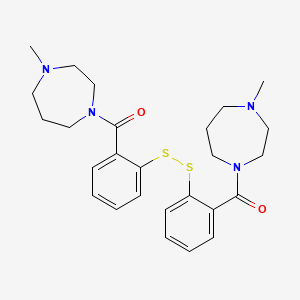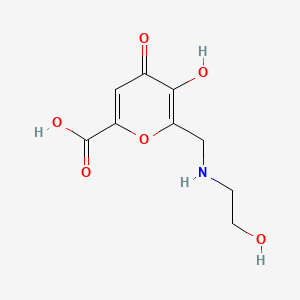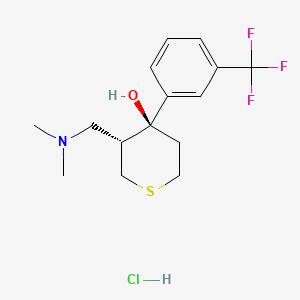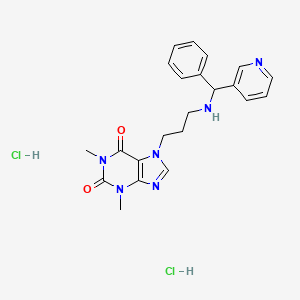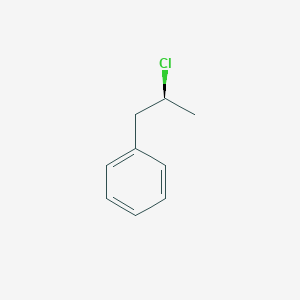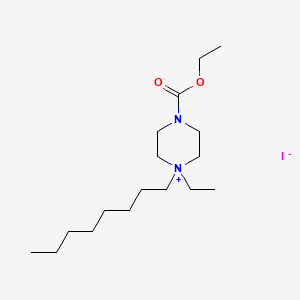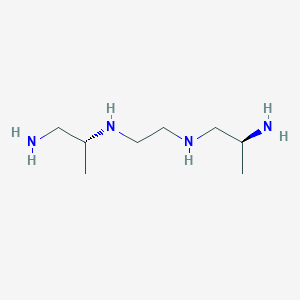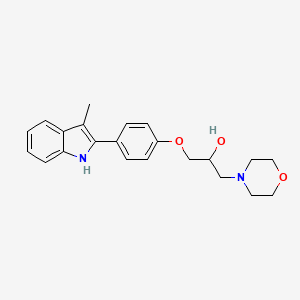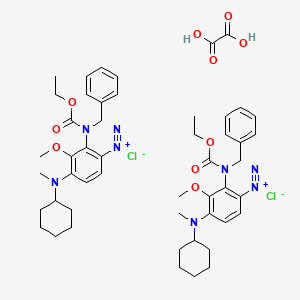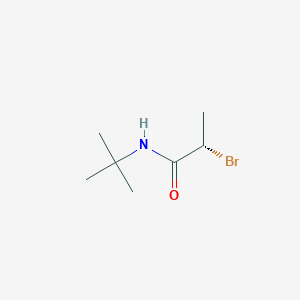
2-Bromo-N-tert-butylpropanamide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-tert-butylpropanamide, (S)- is an organic compound with the molecular formula C7H14BrNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-tert-butylpropanamide, (S)- typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of 2-Bromo-N-tert-butylpropanamide, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-tert-butylpropanamide, (S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiolamides, or alkoxyamides.
Reduction Reactions: Formation of the corresponding amine.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-tert-butylpropanamide, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-tert-butylpropanamide, (S)- depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the amide group is reduced to an amine, involving the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
Comparison with Similar Compounds
2-Bromo-N-tert-butylpropanamide, (S)- can be compared with other similar compounds such as:
2-Bromo-N-tert-butylpropanamide, ®-: The enantiomer of the (S)- form, with similar chemical properties but different biological activities due to its chiral nature.
N-tert-butylpropanamide: The non-brominated precursor, which lacks the reactivity associated with the bromine atom.
2-Chloro-N-tert-butylpropanamide: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and selectivity in chemical reactions.
The uniqueness of 2-Bromo-N-tert-butylpropanamide, (S)- lies in its specific chiral configuration and the presence of the bromine atom, which imparts distinct reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
94347-55-4 |
|---|---|
Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
(2S)-2-bromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
ASGVEEBOYNWWJR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)(C)C)Br |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



